molecular formula C22H22ClN3O4S B4966759 Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate

Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate

Cat. No.: B4966759
M. Wt: 459.9 g/mol
InChI Key: JVCFOILJUMDLFB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a carbamothioyl group, and a pyrrolidinyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the chlorophenyl carbamothioyl intermediate, followed by its reaction with a pyrrolidinyl derivative under controlled conditions. Common reagents used in these reactions include ethyl chloroformate, thionyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate can be compared with similar compounds, such as:

  • Ethyl 3-[(4-bromophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate
  • Ethyl 3-[(4-fluorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of functional groups in this compound makes it distinct and potentially more effective in certain applications.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)carbamothioyl-(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O4S/c1-2-30-20(28)12-13-25(22(31)24-16-10-8-15(23)9-11-16)18-14-19(27)26(21(18)29)17-6-4-3-5-7-17/h3-11,18H,2,12-14H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCFOILJUMDLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1CC(=O)N(C1=O)C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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